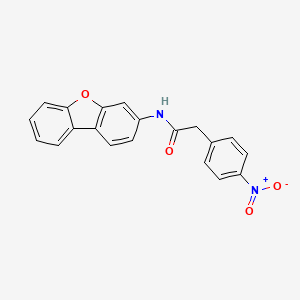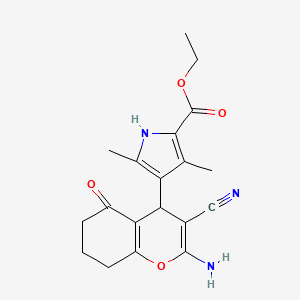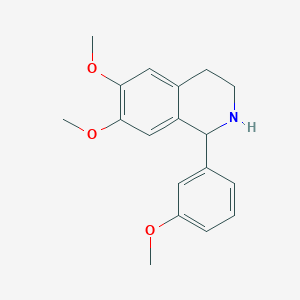
N-Dibenzofuran-3-yl-2-(4-nitro-phenyl)-acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(dibenzo[b,d]furan-3-yl)-2-(4-nitrophenyl)acetamide typically involves the reaction of dibenzo[b,d]furan-3-amine with 4-nitrophenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for N-(dibenzo[b,d]furan-3-yl)-2-(4-nitrophenyl)acetamide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques such as recrystallization or large-scale chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(dibenzo[b,d]furan-3-yl)-2-(4-nitrophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the nitro group to an amine can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of N-(dibenzo[b,d]furan-3-yl)-2-(4-aminophenyl)acetamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(dibenzo[b,d]furan-3-yl)-2-(4-nitrophenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of N-(dibenzo[b,d]furan-3-yl)-2-(4-nitrophenyl)acetamide involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form an amine, which can then interact with various enzymes or receptors. The dibenzo[b,d]furan moiety provides a rigid and planar structure that can facilitate binding to specific sites on proteins or nucleic acids, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- N-(dibenzo[b,d]furan-3-yl)-3,5-dimethoxybenzamide
- N-dibenzo[b,d]furan-3-yl-3-(trifluoromethyl)benzamide
- N-dibenzo[b,d]furan-3-yl[1,1’-biphenyl]-4-carboxamide
Uniqueness
N-(dibenzo[b,d]furan-3-yl)-2-(4-nitrophenyl)acetamide is unique due to the presence of both a dibenzo[b,d]furan moiety and a nitrophenyl group. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications in research and industry. The nitrophenyl group can undergo specific chemical transformations, providing a versatile platform for further functionalization and derivatization.
Properties
Molecular Formula |
C20H14N2O4 |
|---|---|
Molecular Weight |
346.3 g/mol |
IUPAC Name |
N-dibenzofuran-3-yl-2-(4-nitrophenyl)acetamide |
InChI |
InChI=1S/C20H14N2O4/c23-20(11-13-5-8-15(9-6-13)22(24)25)21-14-7-10-17-16-3-1-2-4-18(16)26-19(17)12-14/h1-10,12H,11H2,(H,21,23) |
InChI Key |
KTFDLQZHTIIAIW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)NC(=O)CC4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 1-[2-(4-ethylphenoxy)ethyl]-5-hydroxy-2-methyl-1H-indole-3-carboxylate](/img/structure/B11508020.png)
![N-[(2E)-3-(2-chlorophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-en-1-yl]-2-methyl-3-nitrobenzamide](/img/structure/B11508026.png)
![(5E)-5-[4-(diethylamino)benzylidene]-1-(4-fluorobenzyl)-2-hydroxypyrimidine-4,6(1H,5H)-dione](/img/structure/B11508027.png)
![N,N'-bis[2-(3,4-dimethylphenoxy)ethyl]-5-nitrobenzene-1,3-dicarboxamide](/img/structure/B11508030.png)
![5-cyano-4-(furan-2-yl)-N-(2-methoxyphenyl)-6-({2-[(3-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B11508037.png)

![4-bromo-N-[2-(4-ethylpiperazine-1-carbonyl)phenyl]benzamide](/img/structure/B11508051.png)
![3-[2-(4-Chloro-phenyl)-2-oxo-ethylidene]-1,2,3,6,7,11b-hexahydro-pyrazino[2,1-a]isoquinolin-4-one](/img/structure/B11508054.png)

![Ethyl 1-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-6-amino-5-cyano-4-(2-fluorophenyl)-2-methyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B11508073.png)
![(5E)-5-{[(3,5-dimethoxyphenyl)amino]methylidene}-1-(2-fluorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11508086.png)
![N-[2-(2-methoxyphenoxy)ethyl]-3,5-dinitrobenzamide](/img/structure/B11508088.png)
![4-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)-2-nitrophenyl]morpholine](/img/structure/B11508089.png)
![2-(5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepin-4-yl)phenol](/img/structure/B11508090.png)
